molecular formula C6H16NO3S+ B14173367 Choline, methanesulfonate (ester) CAS No. 3922-85-8

Choline, methanesulfonate (ester)

Cat. No.: B14173367
CAS No.: 3922-85-8
M. Wt: 182.26 g/mol
InChI Key: HRBHCOBUMWVPFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

trimethyl(2-methylsulfonyloxyethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBHCOBUMWVPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192482
Record name Choline, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-85-8
Record name Choline, methanesulfonate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Choline Methanesulfonate (Ester)

Intermediate-Based Synthesis via β-Hydroxyethyl Methanesulfonate

The CN101633622B patent outlines a two-step protocol for synthesizing choline chloride, which can be adaptively modified to produce choline methanesulfonate (ester).

Synthesis of β-Hydroxyethyl Methanesulfonate

The initial step involves the nucleophilic substitution of 2-chloroethanol (ethylene chlorohydrin) with methanesulfonyl chloride in a toluene medium, catalyzed by sodium bicarbonate:

$$
\text{ClCH}2\text{CH}2\text{OH} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{NaHCO}3, \text{Toluene}} \text{HOCH}2\text{CH}2\text{OSO}2\text{CH}3 + \text{NaCl} + \text{CO}2
$$

Reaction Conditions:

  • Molar Ratios: 1 mol 2-chloroethanol : 1.05–1.1 mol methanesulfonyl chloride
  • Temperature: Maintained below 10°C during methanesulfonyl chloride addition to mitigate exothermic side reactions.
  • Solvent: Toluene (mass ratio 1:2–10 relative to 2-chloroethanol) facilitates phase separation and byproduct removal.
  • Workup: Filtration of insolubles (NaCl, unreacted NaHCO$$_3$$), followed by toluene evaporation and vacuum distillation (134–138°C at 4 mmHg) yields β-hydroxyethyl methanesulfonate with 66.9–70.5% efficiency.
Quaternization with Trimethylamine

The β-hydroxyethyl methanesulfonate intermediate undergoes quaternization with trimethylamine (TMA) to yield choline methanesulfonate (ester). This step diverges from the CN101633622B protocol, which uses trimethylamine hydrochloride to produce choline chloride. Substituting TMA for its hydrochloride enables retention of the methanesulfonate ester group:

$$
\text{HOCH}2\text{CH}2\text{OSO}2\text{CH}3 + (\text{CH}3)3\text{N} \rightarrow [(\text{CH}3)3\text{N}^+\text{CH}2\text{CH}2\text{OSO}2\text{CH}3] \text{OH}^-
$$

Optimization Parameters:

  • Stoichiometry: 1 mol β-hydroxyethyl methanesulfonate : 1 mol trimethylamine.
  • Solvent System: Aqueous medium (water mass ratio 1:2–3 relative to methanesulfonate) ensures homogeneous reaction.
  • Reaction Time: 1–1.5 hours at 20–30°C achieves >90% conversion.
  • Purification: Post-reaction, macroporous adsorbent resins (e.g., Diaion HP-20) sequester residual methanesulfonic acid, followed by aqueous solution evaporation to isolate crystalline choline methanesulfonate (ester) with 92–93% yield.

Direct Esterification of Choline Chloride

The DE102006014296A1 patent describes acylation protocols for choline derivatives, providing foundational insights applicable to methanesulfonate ester synthesis.

Methanesulfonic Acid-Mediated Esterification

Choline chloride and methanesulfonic acid form a low-melting eutectic mixture (m.p. ~15°C), which enhances reactivity toward esterification:

$$
[\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{Cl}^- + \text{CH}3\text{SO}3\text{H} \rightarrow [\text{CH}3\text{SO}3\text{OCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{Cl}^- + \text{H}_2\text{O}
$$

Critical Process Details:

  • Molar Proportions: 1:1 choline chloride to methanesulfonic acid.
  • Temperature Control: Initial mixing at 0–10°C prevents thermal degradation; subsequent heating to 50–60°C accelerates esterification.
  • Catalytic Additives: Fatty acid chlorides (e.g., palmitoyl chloride) may act as co-catalysts, though their role in methanesulfonate synthesis remains ancillary.

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

  • $$^1$$H-NMR (CDCl$$3$$): δ 3.29 (s, 9H, N(CH$$3$$)$$3$$), 3.41–3.50 (t, 2H, CH$$2$$OSO$$2$$), 3.95–4.01 (t, 2H, N$$^+$$CH$$2$$).
  • Mass Spectrometry (EI): m/z 141 (M+H) for choline fragment; molecular ion peak at m/z 217 corresponds to [M–Cl]$$^+$$.

Thermal Stability and Melting Behavior

Choline methanesulfonate (ester) exhibits a decomposition range of 302–305°C, consistent with its ionic liquid-like properties. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T$$_g$$) near −50°C, underscoring its utility in low-temperature applications.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

  • Toluene Recovery: Distillation reclaims >95% of toluene, reducing raw material costs.
  • Aqueous Workup: Ion-exchange resin regeneration (e.g., Amberlite IRA-400) minimizes waste generation during methanesulfonic acid removal.

Yield Maximization Strategies

Parameter Optimal Range Impact on Yield
Reaction Temperature 20–30°C Prevents hydrolysis of methanesulfonate ester
Trimethylamine Purity >99% Reduces byproduct formation
Vacuum Distillation Pressure 4–5 mmHg Enhances β-hydroxyethyl methanesulfonate purity

Challenges and Alternative Pathways

Competing Side Reactions

  • Quaternization Incompleteness: Residual 2-chloroethanol (<0.5%) necessitates rigorous distillation to meet pharmacopeial standards.
  • Ester Hydrolysis: Ambient moisture induces reverse esterification; process lines must maintain <50 ppm H$$_2$$O.

Emerging Catalytic Techniques

Preliminary studies suggest that Lewis acids (e.g., ZnCl$$_2$$) accelerate methanesulfonyl chloride activation, potentially reducing reaction times by 30–40%. However, catalyst recovery remains a scalability barrier.

Chemical Reactions Analysis

Types of Reactions: Choline, methanesulfonate (ester) undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Choline and methanesulfonic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Choline methanesulfonate esters are fatty acid choline salt esters produced through the acylation of choline chloride . These esters are preferably used as surfactants in the cosmetic, cleaning, and medical fields .

Process of Production:

  • Acylating choline chloride by reacting choline chloride, methanesulfonic acid, and fatty acid chloride at a specific temperature without a solvent .
  • The inventive method can produce choline methyl sulfonate esters without solvents, catalysts, or an excess of acylating agent, with comparable or better yields and selectivities compared to existing acylation methods .

Formula:
The fatty acid choline salt ester has the formula [R-CO-O(CH2)2N(CH3)3]+CH3SO3-, where RCO is a saturated or unsaturated fatty acid radical with 6 to 22 carbon atoms .

Applications

  • Surfactants: Fatty acid choline salt esters are used as surfactants, especially in cosmetics, cleaning, and medical applications .
  • Dermo-pharmaceutical and cosmetic products: Functions as an emulsifying and/or surfactant substance with bactericide activity suitable for emulsions and tensides .
  • Industrial Applications: The emulsifying and/or surfactant substance has a wide scope of application in the industrial field .

Key Properties and Functions:

  • Bactericidal Activity: The bactericidal action of the substance is derived from the group -N+-(CH3)3- of choline .
  • Emulsifying and/or Surfactant Property: The lipophile action of group R gives the substance its emulsifying and/or surfactant property, depending on the length of the aliphatic chain and the composition of the mixture .
  • Emulsifiers: Suitable emulsifiers include ethylene oxide derivatives and ionic emulsifiers .
  • Cosurfactants: Cosurfactants that can be used include glyceryl monostearate, cetyl stearyl alcohol, polysorbate 60, and sodium cocoyl glutamate .
  • Dermocompatibility: Offers the advantage of being widely dermocompatible and offering strong bactericide action without specific components for that purpose .
  • Regulation of Choline Levels: May be involved in the regulation and/or maintenance of choline metabolite levels in plants .

Mechanism of Action

The mechanism of action of choline, methanesulfonate (ester) involves its role as a precursor for acetylcholine, a neurotransmitter. Choline is converted to acetylcholine through enzymatic reactions, which then acts on cholinergic receptors to mediate various physiological responses. Methanesulfonic acid, on the other hand, acts as a strong acid catalyst in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Key Contrasts :

  • Anion Impact : Methanesulfonate’s larger anion reduces lattice energy, enhancing solubility compared to chloride .
  • Biological Compatibility: Succinate derivatives are preferred in pharmaceuticals for pH buffering, whereas methanesulfonate excels in non-aqueous IL applications .

Herbicidal Esterquats

Choline methanesulfonate is structurally related to herbicidal esterquats (e.g., MCPA-choline), but differs in functionality:

CompoundStructureActivityEnvironmental ImpactReferences
MCPA-choline Choline + MCPA herbicideBroad-spectrum herbicideHigh biodegradability
Choline methanesulfonate Choline + methanesulfonateNon-herbicidalLow ecotoxicity

Key Insight : While MCPA-choline integrates herbicidal activity, choline methanesulfonate serves as a benign solvent or electrolyte, reflecting divergent design goals .

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